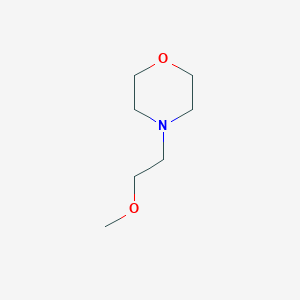
4-(2-Methoxyethyl)morpholine
Cat. No. B156078
Key on ui cas rn:
10220-23-2
M. Wt: 145.2 g/mol
InChI Key: JAEQOSKUYPMJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05214142
Procedure details


Using the apparatus employed in Examples 15-27, a 20 percent (volume) solution of 4-(2-hydroxyethyl)morpholine methyl carbonate Prepared in Example 30 in cyclohexane was passed through 6.0 grams of Catalyst J at a temperature of 300° C. and a liquid feed rate of 0.27 milliliters per minute. A total of 7.4 grams of product was recovered. Capillary gas chromatographic analysis (area percent) of this material showed 67.7 percent selectivity to 4-(2-methoxyethyl)morpholine at 100 percent 4-(2-hydroxyethyl)morpholine methyl carbonate conversion.
Name
4-(2-hydroxyethyl)morpholine methyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Catalyst J
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=O)O.OC[CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C1CCCCC1>[CH3:13][O:12][CH2:11][CH2:10][N:9]1[CH2:14][CH2:1][O:2][CH2:3][CH2:8]1 |f:0.1|
|
Inputs


Step One
|
Name
|
4-(2-hydroxyethyl)morpholine methyl carbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(O)=O.OCCN1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Three
[Compound]
|
Name
|
Catalyst J
|
|
Quantity
|
6 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A total of 7.4 grams of product was recovered
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COCCN1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
